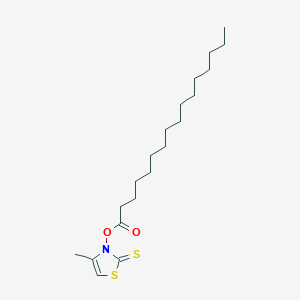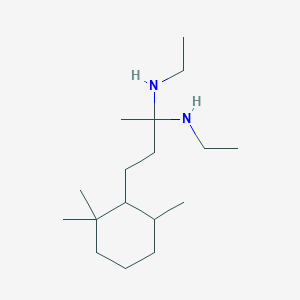
N~2~,N'~2~-Diethyl-4-(2,2,6-trimethylcyclohexyl)butane-2,2-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~2~,N’~2~-Diethyl-4-(2,2,6-trimethylcyclohexyl)butane-2,2-diamine is a chemical compound with the molecular formula C17H36N2. It is known for its unique structure, which includes a cyclohexyl ring substituted with trimethyl groups and a butane chain with diethylamine groups. This compound has various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2,N’~2~-Diethyl-4-(2,2,6-trimethylcyclohexyl)butane-2,2-diamine typically involves the reaction of 2,2,6-trimethylcyclohexanone with diethylamine in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and controlled pH levels to ensure optimal yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The process may also include purification steps such as distillation or crystallization to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
N~2~,N’~2~-Diethyl-4-(2,2,6-trimethylcyclohexyl)butane-2,2-diamine undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of corresponding oxides or hydroxylated products.
Reduction: Reduction reactions may yield amine derivatives with altered functional groups.
Substitution: The compound can participate in nucleophilic substitution reactions, where one of its functional groups is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO~4~) and hydrogen peroxide (H~2~O~2~).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH~4~) or sodium borohydride (NaBH~4~) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce hydroxylated derivatives, while substitution reactions can yield various substituted amines.
Scientific Research Applications
N~2~,N’~2~-Diethyl-4-(2,2,6-trimethylcyclohexyl)butane-2,2-diamine has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of N2,N’~2~-Diethyl-4-(2,2,6-trimethylcyclohexyl)butane-2,2-diamine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N~2~,N’~2~-Diethyl-4-(2,2,6-trimethylcyclohexyl)butane-2,2-diamine: Known for its unique structure and diverse applications.
4-(2,2,6-Trimethylcyclohexyl)-2-butanone: A related compound with similar structural features but different functional groups.
3,3,5-Trimethylcyclohexyl isothiocyanate: Another compound with a cyclohexyl ring and trimethyl groups, used in different chemical reactions.
Properties
CAS No. |
89951-05-3 |
|---|---|
Molecular Formula |
C17H36N2 |
Molecular Weight |
268.5 g/mol |
IUPAC Name |
2-N,2-N'-diethyl-4-(2,2,6-trimethylcyclohexyl)butane-2,2-diamine |
InChI |
InChI=1S/C17H36N2/c1-7-18-17(6,19-8-2)13-11-15-14(3)10-9-12-16(15,4)5/h14-15,18-19H,7-13H2,1-6H3 |
InChI Key |
FXCCVASUKNYONG-UHFFFAOYSA-N |
Canonical SMILES |
CCNC(C)(CCC1C(CCCC1(C)C)C)NCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


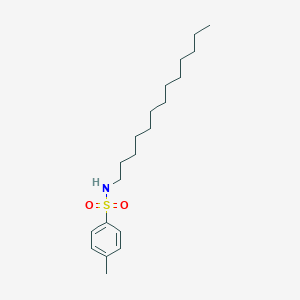
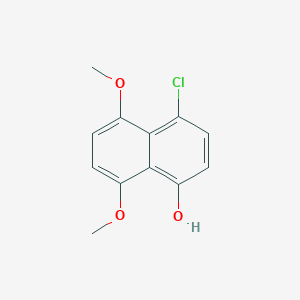
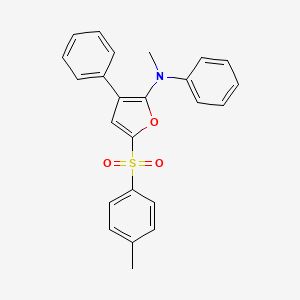

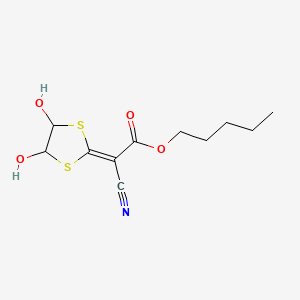
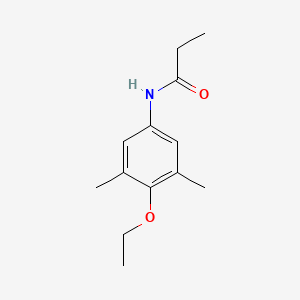
![ethyl N-[(ethoxycarbonylamino)methyl]-N-methylcarbamate](/img/structure/B14373800.png)
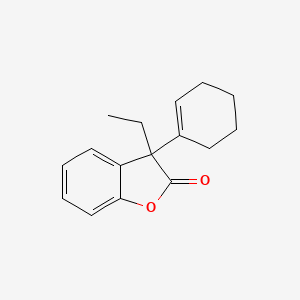
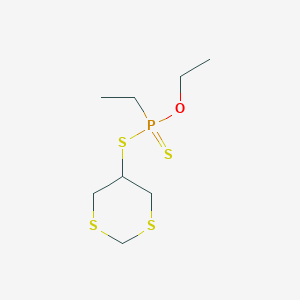
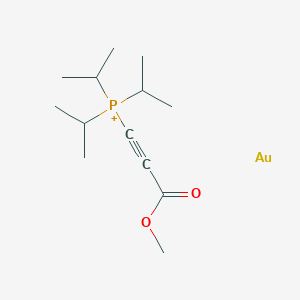
![1-[3-(Benzenesulfinyl)propoxy]-2-chlorobenzene](/img/structure/B14373838.png)

